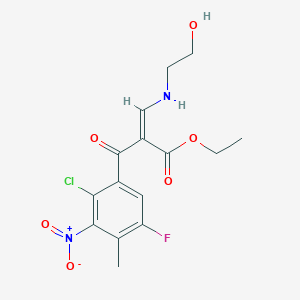![molecular formula C14H17N7 B8043396 N,N-bis[2-(triazol-1-yl)ethyl]aniline](/img/structure/B8043396.png)
N,N-bis[2-(triazol-1-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis[2-(triazol-1-yl)ethyl]aniline is an organic compound featuring a central aniline structure with two triazole rings attached via ethyl groups. It exhibits unique physicochemical properties and is gaining attention in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[2-(triazol-1-yl)ethyl]aniline typically involves a multi-step process starting with the protection of aniline, followed by the introduction of triazole groups through a reaction with azides and alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The triazole-functionalized intermediate then undergoes deprotection and further refinement.
Industrial Production Methods: Industrial synthesis follows similar principles but employs scalable and efficient methods, including batch or continuous-flow reactors, stringent control of reaction conditions (temperature, pressure, solvents), and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-bis[2-(triazol-1-yl)ethyl]aniline undergoes various reactions such as oxidation, reduction, substitution, and cycloaddition.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Typically involves halides and nucleophiles in the presence of catalysts.
Major Products: The major products of these reactions depend on the reaction pathway but often include modified aniline derivatives with enhanced electronic properties or additional functional groups.
Applications De Recherche Scientifique
N,N-bis[2-(triazol-1-yl)ethyl]aniline finds diverse applications:
Chemistry: Used as a ligand in coordination chemistry, as a building block in organic synthesis, and in developing novel materials.
Biology: Serves as a fluorescent probe for bioimaging, a scaffold for drug design, and in bioconjugation reactions.
Medicine: Investigated for its potential as an anti-cancer and anti-microbial agent.
Industry: Utilized in the production of high-performance polymers and as an additive in coatings and adhesives.
Mécanisme D'action
Mechanism: The action mechanism of N,N-bis[2-(triazol-1-yl)ethyl]aniline involves interactions with molecular targets through its triazole rings, which can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions.
Molecular Targets and Pathways:
In Chemistry: Acts as a chelating ligand.
In Biology/Medicine: Targets specific proteins or DNA, inhibiting or modulating biological pathways.
Comparaison Avec Des Composés Similaires
N,N-bis[2-(triazol-1-yl)ethyl]aniline can be compared with similar compounds like N,N-bis[2-(pyrazol-1-yl)ethyl]aniline and N,N-bis[2-(imidazol-1-yl)ethyl]aniline. Its unique structure featuring triazole rings provides distinct chemical reactivity and biological activity, setting it apart from its analogs which may have different electronic properties and applications.
Propriétés
IUPAC Name |
N,N-bis[2-(triazol-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-2-4-14(5-3-1)19(10-12-20-8-6-15-17-20)11-13-21-9-7-16-18-21/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWRAVPVOVXTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN2C=CN=N2)CCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)

![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)

![N-[4-(2,4-diformamidophenyl)phenyl]formamide](/img/structure/B8043364.png)
![N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide](/img/structure/B8043365.png)


![Phenyl N-[3,4-dihydro-6-methyl-3-(1-methylethyl)-2,4-dioxo-1,3,5-triazin-1(2H)-yl]carbamate](/img/structure/B8043393.png)



